Summary of the Application: AA92593 is an opsinamide, a potent antagonist of melanopsin-mediated phototransduction . It has been used as a selective melanopsin inhibitor . This compound is believed to act by competing for binding to melanopsin .
Methods of Application or Experimental Procedures: In experimental procedures, AA92593 is used to inhibit light-induced calcium transients in CHO cells expressing human OPN4 . The IC50 value, which is the concentration of the inhibitor where the response is reduced by half, is 665 nM .
Results or Outcomes: The use of AA92593 has shown to effectively inhibit cellular phototransduction mediated by human Opn4 . It has also been observed to reverse light-induced calcium influx in rat intrinsically photosensitive retinal ganglion cells (ipRGCs) . In vivo, AA92593 has been shown to suppress pupillary light reflex (pupil constriction) in a time- and Opn4-dependent manner in mice .
Summary of the Application: AA92593 has been used in developmental biology to study the distribution of melanin in embryos . It has been found that AA92593 can increase the expression of alpha-melanocyte-stimulating hormone (α-MSH) and induce melanin to disperse in melanocytes, thus darkening embryos .
Methods of Application or Experimental Procedures: In experimental procedures, AA92593 is used to stimulate α-MSH expression and induce melanin distribution in the melanophores . The specific dosage and administration methods may vary depending on the specifics of the experiment.
Results or Outcomes: The use of AA92593 has shown to effectively increase the expression of α-MSH and induce melanin to disperse in melanocytes . This results in the darkening of embryos .
Summary of the Application: AA92593 has been used in ophthalmology to study the pupillary light reflex (PLR), which is the constriction of the pupil in response to light . It has been found that AA92593 can suppress PLR in a time- and Opn4-dependent manner in mice .
Methods of Application or Experimental Procedures: In experimental procedures, AA92593 is administered intraperitoneally 20 minutes prior to PLR measurement . The specific dosage is 30 mg/kg .
Results or Outcomes: The use of AA92593 has shown to effectively suppress PLR in response to light by approximately 50% . This suggests that AA92593 might be useful in alleviating the photophobia associated with migraine .
1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, also known as AA92593, is a compound characterized by its selective and competitive antagonism of melanopsin (OPN4), a photopigment involved in regulating circadian rhythms and other non-visual responses to light. This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-methoxy-3-methylphenyl moiety, contributing to its unique biological properties .
Key reagents used in synthesizing this compound include:
The reactions are typically conducted at room temperature or slightly elevated temperatures to enhance the reaction efficiency.
The main product from the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine is 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine itself. Other potential derivatives may arise from substituting different nucleophiles for piperidine.
1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine has been shown to interact specifically with melanopsin, affecting cellular functions related to circadian rhythm regulation. In laboratory studies, it has been observed to inhibit the pupillary light reflex and light aversion in mice, demonstrating its potential role in modulating light-related biological responses.
The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine involves the following steps:
This compound has significant implications in research related to circadian biology and photoreception. Its ability to act as a melanopsin antagonist makes it a valuable tool for studying the physiological effects of light on biological systems and could potentially lead to therapeutic applications in disorders related to circadian rhythm disruptions.
Studies on the interactions of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine with melanopsin have highlighted its competitive binding mechanism. By inhibiting melanopsin activity, it influences various cellular pathways linked to light perception and circadian regulation. This interaction underscores its potential utility in pharmacological research targeting circadian-related disorders.
Several compounds share structural similarities with 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine. Here are some notable examples:
Compound Name | Structure | Similarity |
---|---|---|
1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine | C12H13BrNO2S | 0.90 |
1-{[4-bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine | C12H12BrF3NO2S | 0.96 |
4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | C15H18BrF3N2O2S | 0.90 |
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)piperidine | C12H12BrF3NO2S | 0.93 |
What distinguishes 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine from these similar compounds is its specific interaction with melanopsin and its potential applications in circadian rhythm research. The presence of the methoxy group also contributes to its unique biochemical properties compared to other sulfonamide derivatives .